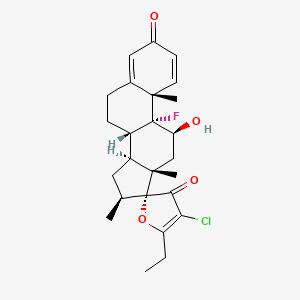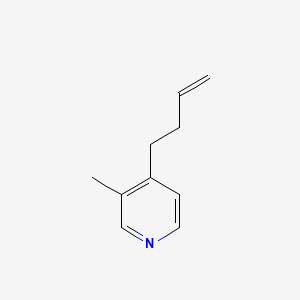
MC-Val-Cit-PAB
Vue d'ensemble
Description
Applications De Recherche Scientifique
MC-Val-Cit-PAB has a wide range of scientific research applications, including:
Orientations Futures
: Ye, Z., Zhang, Y., Liu, Y., Liu, Y., Tu, J., & Shen, Y. (2021). EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates-Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy. International Journal of Nanomedicine, 16, 2443–2459. DOI : Cathepsin B Cleavable Linkers/Peptide Linkers. Link : Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs. Link : ADC连接子及研究进展详述. [Link](https://zh
Mécanisme D'action
MC-Val-Cit-PAB exerts its effects through a mechanism involving enzymatic cleavage by cathepsin B and related enzymes in the lysosomes of target cells. The cleavage releases the cytotoxic drug, which then exerts its therapeutic effects by targeting specific cellular pathways. The molecular targets and pathways involved include the inhibition of tubulin polymerization by monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis .
Analyse Biochimique
Biochemical Properties
MC-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with enzymes such as cathepsin B, which cleaves the linker in the lysosomes of tumor cells . This interaction is enzymatic and is crucial for the release of the drug payload within the target cells .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in ADCs. Upon internalization of the ADC into the target cell, the this compound linker is cleaved by cathepsin B in the lysosomes, releasing the attached payload inside the target cell . This process influences cell function by delivering potent cytotoxic drugs specifically to the target-expressing cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves two key steps. First, the ADC is internalized into the target cell, where it is transported to the lysosome. Here, the this compound linker is cleaved by cathepsin B, exposing the dipeptide which is then degraded . This degradation liberates the attached payload (drug), allowing it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is critical for the efficacy of ADCs. The linker is designed to be stable in circulation but cleavable in the lysosomal environment of the target cell . Over time, the linker remains intact until the ADC is internalized and the linker is cleaved, releasing the drug payload .
Dosage Effects in Animal Models
For instance, ADCs with this compound showed improved tolerability in the hematopoietic compartment in rat studies .
Metabolic Pathways
The metabolic pathway of this compound primarily involves its cleavage by cathepsin B in the lysosomes of target cells . This cleavage is a key step in the metabolic processing of ADCs, leading to the release of the drug payload.
Transport and Distribution
This compound, as part of an ADC, is transported into target cells via receptor-mediated endocytosis . Once inside the cell, the ADC is distributed to the lysosomes, where the this compound linker is cleaved .
Subcellular Localization
The subcellular localization of this compound is within the lysosomes of target cells . Here, the linker is cleaved by cathepsin B, leading to the release of the drug payload . This localization is crucial for the function of ADCs, enabling the targeted delivery of cytotoxic drugs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MC-Val-Cit-PAB est synthétisé par une série de réactions chimiques impliquant le couplage du dipeptide valine-citrulline avec l'alcool p-aminobenzylique. La synthèse comprend généralement les étapes suivantes :
Réaction de couplage : Le dipeptide valine-citrulline est couplé à l'alcool p-aminobenzylique à l'aide d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la N,N-diisopropyléthylamine (DIPEA).
Purification : Le produit brut est purifié à l'aide de techniques telles que la chromatographie sur colonne afin d'obtenir le composé this compound souhaité.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour la production à grande échelle en assurant des rendements élevés et une pureté élevée grâce à des conditions de réaction contrôlées et des méthodes de purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions
MC-Val-Cit-PAB subit plusieurs types de réactions chimiques, notamment :
Réactions de clivage : Le composé est conçu pour être clivé par les enzymes cathépsines dans les lysosomes des cellules cibles, libérant ainsi le médicament cytotoxique.
Réactions de substitution : La fonctionnalité maléimide de this compound permet la bioconjugaison avec les thiols des anticorps monoclonaux.
Réactifs et conditions courants
Réactions de clivage : La cathépsine B et les enzymes apparentées sont couramment utilisées pour cliver le motif dipeptidique valine-citrulline.
Réactions de substitution : Des composés contenant de la maléimide et des thiols sont utilisés pour les réactions de bioconjugaison.
Principaux produits formés
Les principaux produits formés par le clivage de this compound sont le médicament cytotoxique et les composants de l'agent de liaison clivé. Dans les réactions de substitution, le produit principal est le conjugué anticorps-médicament .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Employé dans la production à grande échelle de conjugués anticorps-médicaments pour une utilisation clinique.
Mécanisme d'action
This compound exerce ses effets par un mécanisme impliquant le clivage enzymatique par la cathépsine B et les enzymes apparentées dans les lysosomes des cellules cibles. Le clivage libère le médicament cytotoxique, qui exerce ensuite ses effets thérapeutiques en ciblant des voies cellulaires spécifiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la polymérisation de la tubuline par l'auristatine E monométhylée (MMAE), conduisant à l'arrêt du cycle cellulaire et à l'apoptose .
Comparaison Avec Des Composés Similaires
MC-Val-Cit-PAB est unique en raison de sa nature bifonctionnelle et de ses propriétés clivables par la cathépsine. Des composés similaires comprennent :
This compound-Cl : Un autre agent de liaison ADC clivable utilisé pour la conjugaison de la MMAE et des anticorps.
VcMMAE (this compound-MMAE) : Un composé où this compound est conjugué à la MMAE, utilisé dans les thérapies anticancéreuses ciblées.
This compound se distingue par sa haute spécificité et son efficacité dans l'administration de médicaments, ce qui en fait un outil précieux dans le développement de thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBTTRWLGVRER-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201103437 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-80-4 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?
A: this compound serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].
Q2: How does the structure of this compound contribute to its function in ADCs?
A: this compound incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].
Q3: Can you provide an example of an ADC utilizing this compound and its application in cancer therapy?
A: One study utilized this compound to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)



![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)
